3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime
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Overview
Description
3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime is a complex organic compound with the molecular formula C17H18N4O4S and a molecular weight of 374.42 g/mol . This compound is characterized by the presence of a nitro group, a thienylcarbonyl group, a piperazine ring, and an O-methyloxime functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the thienylcarbonyl intermediate: This involves the reaction of thiophene with a carbonyl compound under specific conditions to form the thienylcarbonyl group.
Piperazine ring formation: The thienylcarbonyl intermediate is then reacted with piperazine to form the piperazino derivative.
Introduction of the nitro group: Nitration of the piperazino derivative introduces the nitro group at the desired position.
Formation of the benzenecarbaldehyde: The nitro-piperazino compound is then reacted with a benzaldehyde derivative to form the benzenecarbaldehyde.
O-methyloxime formation: Finally, the benzenecarbaldehyde derivative is reacted with methoxyamine to form the O-methyloxime group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions, forming larger molecules by the elimination of small molecules like water.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The nitro group and thienylcarbonyl group are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the specific molecular targets and mechanisms involved .
Comparison with Similar Compounds
3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime can be compared with other similar compounds, such as:
3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde: Lacks the O-methyloxime group, which may affect its reactivity and biological activity.
4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime: Lacks the nitro group, which may influence its chemical properties and applications.
3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-ethyloxime: Similar structure but with an ethyloxime group instead of a methyloxime group, which may alter its reactivity and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their contributions to its chemical and biological properties.
Properties
IUPAC Name |
[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-25-18-12-13-4-5-14(15(11-13)21(23)24)19-6-8-20(9-7-19)17(22)16-3-2-10-26-16/h2-5,10-12H,6-9H2,1H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYIUOQJPACBOC-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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